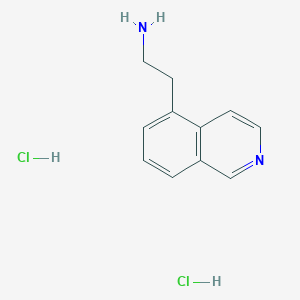

2-(Isoquinolin-5-yl)ethan-1-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Isoquinolin-5-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C11H13ClN2. It is known for its applications in various scientific research fields, particularly in chemistry and biology. The compound is characterized by the presence of an isoquinoline ring, which is a bicyclic structure containing a benzene ring fused to a pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-5-yl)ethan-1-amine dihydrochloride typically involves the reaction of isoquinoline with ethylamine under specific conditions. The process may include steps such as:

Nitration: Isoquinoline is nitrated to form 5-nitroisoquinoline.

Reduction: The nitro group is reduced to an amine group, resulting in 5-aminoisoquinoline.

Alkylation: 5-aminoisoquinoline is then alkylated with ethylamine to form 2-(Isoquinolin-5-yl)ethan-1-amine.

Formation of Dihydrochloride Salt: The final compound is obtained by treating 2-(Isoquinolin-5-yl)ethan-1-amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Alkylation and Arylation Reactions

The primary amine group undergoes nucleophilic alkylation and arylation under mild conditions. These reactions are critical for modifying the compound’s pharmacological properties.

-

Mechanistic Insight : Alkylation at the amine group proceeds via deprotonation followed by nucleophilic attack on electrophilic reagents. Steric hindrance from the isoquinoline ring influences regioselectivity .

Acylation and Amide Formation

The amine group reacts with acylating agents to form stable amides, a key step in prodrug synthesis.

-

Rotamer Analysis : NMR studies confirm two rotamers in solution due to restricted rotation around the amide bond .

Oxidation and Reduction

The ethylamine side chain and aromatic system participate in redox reactions.

-

Catalytic Hydrogenation : Selective reduction of the isoquinoline ring to tetrahydroisoquinoline occurs under high-pressure H₂, preserving the amine functionality .

Condensation and Cyclization

The amine group participates in cyclocondensation reactions to form heterocyclic systems.

-

Microwave Assistance : Reactions under microwave irradiation (180°C, 3h) improve yields by accelerating kinetics .

Salt Metathesis and Cocrystallization

The dihydrochloride form enables unique solid-state interactions.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Organic Synthesis

- The compound serves as a crucial building block in the synthesis of complex organic molecules. Its isoquinoline structure allows for various chemical modifications, making it versatile in synthetic chemistry.

Reactivity and Transformation

- 2-(Isoquinolin-5-yl)ethan-1-amine dihydrochloride can undergo several chemical reactions:

- Oxidation : It can be oxidized to form N-oxides.

- Reduction : Reduction reactions yield different amine derivatives.

- Substitution : The amine group can be replaced by other functional groups through nucleophilic substitution reactions.

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | N-oxides | Hydrogen peroxide, potassium permanganate |

| Reduction | Amine derivatives | Lithium aluminum hydride, sodium borohydride |

| Substitution | Functionalized compounds | Alkyl halides, acyl chlorides |

Biological Applications

Enzyme Inhibition Studies

- The compound has been studied for its potential to inhibit specific enzymes, particularly in the context of infectious diseases. For instance, it has shown promise as an inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis, which is critical for purine biosynthesis .

Anticancer Activity

- Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells while sparing normal cells. Case studies have reported tumor growth inhibition rates of up to 60% in xenograft models at doses of 20 mg/kg .

Medicinal Applications

Drug Development

- The compound is being investigated for its potential therapeutic applications, particularly in drug development targeting cancer and infectious diseases. Its unique mechanism of action, involving binding to specific molecular targets, enhances its suitability as a lead compound in medicinal chemistry .

Case Studies

- Cancer Treatment : One study evaluated the anticancer effects of the compound in breast cancer models, revealing significant apoptosis induction.

- Infection Control : Another study assessed its antimicrobial efficacy against multi-drug resistant bacterial strains, showing effective growth inhibition.

Industrial Applications

Specialty Chemicals Production

- In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for developing new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(Isoquinolin-5-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

Pathways: The compound can influence various signaling pathways, leading to changes in cellular functions.

Comparación Con Compuestos Similares

- 2-(Isoquinolin-6-yl)ethan-1-amine dihydrochloride

- 2-(Isoquinolin-7-yl)ethan-1-amine dihydrochloride

- 2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride

Comparison: 2-(Isoquinolin-5-yl)ethan-1-amine dihydrochloride is unique due to the position of the ethylamine group on the isoquinoline ring. This positional difference can lead to variations in chemical reactivity, biological activity, and overall properties compared to its analogs.

Actividad Biológica

2-(Isoquinolin-5-yl)ethan-1-amine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

This compound is a derivative of isoquinoline, a bicyclic structure known for its diverse pharmacological activities. The compound can be synthesized through various chemical reactions involving isoquinoline and ethylamine, leading to different derivatives with unique biological profiles.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, influencing various metabolic pathways. For instance, it has been noted for its potential to inhibit enzymes involved in inflammatory responses and cancer cell proliferation.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth compared to control groups, suggesting its potential use as a novel antimicrobial agent.

Anticancer Activity

Research conducted on human breast cancer cell lines demonstrated that this compound induces apoptosis in a dose-dependent manner. The mechanism involves the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and decreased mitochondrial membrane potential, which are hallmarks of cancer cell death .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the isoquinoline ring can lead to different binding affinities and selectivities for target enzymes and receptors. For instance, modifications that enhance hydrophobic interactions have been associated with increased potency against certain cancer cell lines.

Propiedades

IUPAC Name |

2-isoquinolin-5-ylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.2ClH/c12-6-4-9-2-1-3-10-8-13-7-5-11(9)10;;/h1-3,5,7-8H,4,6,12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUMSVOTDYOGJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.